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Compound of Interest

AcLys-PABC-VC-Aur0101
Compound Name:
intermediate-1

Cat. No.: B12383247

For Researchers, Scientists, and Drug Development Professionals

Introduction

AcLys-PABC-VC-Aur0101 intermediate-1 is a critical component in the synthesis of antibody-
drug conjugates (ADCs). This intermediate comprises the potent anti-mitotic agent Aur0101, a
derivative of the dolastatin 10 analogue, connected to a cleavable linker system. This linker,
composed of a valine-citrulline (VC) dipeptide, a p-aminobenzylcarbamate (PABC) self-
immolative spacer, and an acetylated lysine (AcLys) for potential conjugation, is designed to be
stable in systemic circulation but susceptible to cleavage by lysosomal proteases like
Cathepsin B upon internalization into target tumor cells.[1][2] The release of Aur0101 within the
cancer cell leads to the disruption of the microtubule network, inducing cell cycle arrest and
subsequent apoptosis.[3][4][5]

These application notes provide detailed protocols for the formulation, storage, and stability
testing of AcLys-PABC-VC-Aur0101 intermediate-1 to ensure its integrity and proper handling
during ADC development.

Chemical Properties
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Property Value Reference
Molecular Formula Ca1H53N70s [6]
Molecular Weight 771.9 g/mol [6]
Appearance White to off-white solid [1]
B Soluble in DMSO (~100
Solubility [1][6]
mg/mL)

Formulation Protocols

The following protocols are recommended for the formulation of AcLys-PABC-VC-Aur0101
intermediate-1 for in vitro and in vivo studies. Due to the hydrophobic nature of the molecule,
organic solvents are necessary for initial solubilization. All procedures should be performed in a
sterile environment (e.g., a laminar flow hood).

Protocol 1: Standard Formulation for In Vivo Studies

This formulation is suitable for achieving a clear solution for administration in animal models.[1]
Materials:

e AcLys-PABC-VC-Aur0101 intermediate-1

e Dimethyl sulfoxide (DMSO), sterile, cell culture grade

e PEGS300, sterile

e Tween-80, sterile

» Saline (0.9% NacCl), sterile

Procedure:

o Prepare a stock solution of AcLys-PABC-VC-Aur0101 intermediate-1 in DMSO at a
concentration of 25 mg/mL.
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o To prepare a 1 mL final working solution, sequentially add the following components,
ensuring complete mixing after each addition:

[e]

100 pL of the 25 mg/mL DMSO stock solution.

o

400 pL of PEG300. Mix thoroughly.

[¢]

50 uL of Tween-80. Mix thoroughly.

o

450 L of sterile saline. Mix until a clear solution is obtained.

» The final concentration of the intermediate in this formulation will be 2.5 mg/mL.

Protocol 2: Alternative Formulation with Cyclodextrin

This formulation utilizes a cyclodextrin to improve solubility and can be an alternative for
specific applications.[1]

Materials:

e AcLys-PABC-VC-Aur0101 intermediate-1

o Dimethyl sulfoxide (DMSO), sterile, cell culture grade

e 20% (w/v) Sulfobutyl ether-B-cyclodextrin (SBE-B-CD) in sterile saline
Procedure:

e Prepare a stock solution of AcLys-PABC-VC-Aur0101 intermediate-1 in DMSO at a
concentration of 25 mg/mL.

e To prepare a 1 mL final working solution, sequentially add the following components:
o 100 pL of the 25 mg/mL DMSO stock solution.
o 900 pL of 20% SBE-B-CD in saline. Mix thoroughly until the solution is clear.

» The final concentration of the intermediate in this formulation will be 2.5 mg/mL.
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Caption: Formulation workflow for AcLys-PABC-VC-Aur0101 intermediate-1.

Storage and Handling

Proper storage and handling are crucial to prevent degradation of the AcLys-PABC-VC-
Aur0101 intermediate-1.
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Short-term and Long-term Storage:

Condition Solid Form In Solvent
-20°C for up to 2 years.[1] -80°C for up to 6 months.[1]
Protect from light and store Aliquot to avoid repeated
Long-term _
under an inert atmosphere freeze-thaw cycles. Protect
(e.g., nitrogen). from light.
Short-term 4°C for up to 2 years.[1] -20°C for up to 1 month.[1]

Room temperature (stable for

Shipping a few days during ordinary N/A
shipping).[1]

Handling Recommendations:

e Hygroscopic: The intermediate is hygroscopic; handle in a dry environment and store in a
desiccator.[6]

 Light sensitive: Protect from light at all times. Use amber vials or wrap containers in foil.

e Avoid Freeze-Thaw Cycles: For solutions, aliquot into single-use volumes to minimize
degradation from repeated freezing and thawing.

o Safety Precautions: Aur0101 is a highly potent cytotoxic agent. Handle the intermediate with
appropriate personal protective equipment (PPE), including gloves, lab coat, and safety
glasses, in a well-ventilated area or a chemical fume hood.

Stability Testing Protocols

A comprehensive stability program is essential to understand the degradation pathways and
establish appropriate storage conditions and shelf-life.

Protocol 3: Accelerated Stability Study (Forced
Degradation)
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This protocol uses elevated temperatures to accelerate degradation and identify potential
stability issues.

Materials:

Formulated AcLys-PABC-VC-Aur0101 intermediate-1 (from Protocol 1 or 2).

Control samples stored at -80°C.

Temperature-controlled incubators.

Analytical instrumentation (HPLC, LC-MS).

Procedure:

» Aliquot the formulated intermediate into multiple vials.

e Place vials in incubators at various temperatures (e.g., 4°C, 25°C, and 40°C).

» At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a vial from each temperature
condition.

e Analyze the samples immediately or store at -80°C until analysis.

e Assess purity and degradation products using a suitable analytical method such as reverse-
phase HPLC (RP-HPLC).
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Caption: Workflow for the stability testing of the intermediate.

Representative Stability Data (Hypothetical)

The following table presents hypothetical data from an accelerated stability study. Note: This
data is for illustrative purposes only and does not represent actual experimental results.
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Storage Condition

Time Point

Purity by RP-HPLC  Major Degradant

(%) (%)
-80°C (Control) 8 weeks 99.5 <0.1
4°C 8 weeks 98.2 0.8
25°C 8 weeks 92.5 4.3
40°C 8 weeks 85.1 9.7

Mechanism of Action: Aur0101-Induced Apoptosis

Upon cleavage of the VC linker within the lysosome, Aur0101 is released into the cytoplasm.
Aur0101 is a potent inhibitor of tubulin polymerization.[7] By binding to tubulin, it disrupts the
formation of microtubules, which are essential components of the mitotic spindle. This

interference with microtubule dynamics leads to a halt in the cell cycle at the G2/M phase,

ultimately triggering the intrinsic apoptotic pathway.[3][4][8]
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Caption: Signaling pathway of Aur0101-induced apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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